Sodium triacetoxyborohydride

Catalog No.
S1530607
CAS No.
56553-60-7
M.F
C6H10BNaO6
M. Wt
210.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium triacetoxyborohydride

CAS Number

56553-60-7

Product Name

Sodium triacetoxyborohydride

Molecular Formula

C6H10BNaO6

Molecular Weight

210.94 g/mol

InChI

InChI=1S/C6H9BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h1-3H3;/q-1;+1

InChI Key

AGGHKNBCHLWKHY-UHFFFAOYSA-N

SMILES

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

Synonyms

Sodium (T-4)-Tris(acetato-O)hydroborate(1-); Sodium triacetatohydroborate; Sodium triacetoxy(hydro)borate; STAB

Canonical SMILES

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

Isomeric SMILES

[B-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

The exact mass of the compound Borate(1-), tris(acetato-kappaO)hydro-, sodium, (T-4)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium triacetoxyborohydride (STAB) is a mild, highly selective hydride reducing agent primarily procured for direct reductive amination of aldehydes and ketones[1]. Unlike more aggressive hydrides, STAB features steric bulk and electron-withdrawing acetoxy groups that temper its reactivity, allowing it to selectively reduce imines and iminium ions over parent carbonyls[1]. From a processability standpoint, STAB is highly compatible with aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), and tetrahydrofuran (THF), enabling streamlined one-pot synthesis workflows . Its non-toxic degradation profile and broad functional group tolerance—including stability toward reducible functional groups like cyano, nitro, and C-C multiple bonds—make it a foundational reagent in pharmaceutical manufacturing and complex organic synthesis [1].

Substituting STAB with closely related baseline hydrides like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) introduces severe operational and yield-related penalties [1]. NaBH4 is overly reactive, rapidly reducing aldehydes and ketones before imine formation can occur, which forces chemists to adopt inefficient, stepwise protocols with extended reaction times[1]. Conversely, while NaBH3CN offers comparable selectivity, it is highly toxic, generates hydrogen cyanide gas under acidic conditions, and leaves residual cyanide in product and waste streams, drastically increasing waste disposal costs and safety risks. Furthermore, NaBH3CN is notoriously sluggish with aromatic ketones and weakly basic amines, leading to incomplete conversions where STAB achieves near-quantitative yields [1].

Superior Reaction Kinetics and Yield in Direct Reductive Amination

In direct head-to-head comparisons for the reductive amination of challenging substrates like cyclohexanone with morpholine, STAB demonstrates vastly superior reaction kinetics compared to sodium cyanoborohydride [1]. While NaBH3CN achieves only 34% completion after 23 hours under standard conditions, STAB drives the reaction to completion rapidly, providing excellent isolated yields without the need for extreme pH adjustments [1].

Evidence DimensionReaction completion rate for cyclohexanone and morpholine
Target Compound DataComplete conversion / excellent yield within hours
Comparator Or BaselineNaBH3CN (34% completion after 23 hours)
Quantified DifferenceComplete conversion achieved, compared to only 34% for the comparator at 23 hours
ConditionsDirect reductive amination, room temperature, standard stoichiometry

Faster kinetics and higher yields directly translate to reduced reactor time and lower cost of goods in pharmaceutical intermediate synthesis.

Elimination of Cyanide Byproducts and Waste Treatment Costs

Sodium cyanoborohydride generates highly toxic cyanide byproducts and poses a risk of hydrogen cyanide gas evolution, requiring specialized handling and expensive waste stream decontamination. STAB eliminates this procurement bottleneck entirely by utilizing benign acetoxy ligands, producing only acetate and borate byproducts upon aqueous workup . This structural difference prevents cyanide contamination in final active pharmaceutical ingredients (APIs) and significantly lowers the regulatory and financial burden of large-scale manufacturing .

Evidence DimensionToxic byproduct generation
Target Compound Data0 ppm cyanide generated; benign acetate/borate waste
Comparator Or BaselineNaBH3CN (Generates stoichiometric cyanide waste and potential HCN gas)
Quantified Difference100% elimination of stoichiometric cyanide waste generation
ConditionsStandard aqueous workup post-reductive amination

Eliminating cyanide from the waste stream drastically reduces environmental health and safety (EHS) compliance costs and simplifies scale-up.

Enabling One-Pot Synthesis via Aprotic Solvent Compatibility

Sodium borohydride is a highly reactive hydride that typically requires stepwise reductive amination—first forming the imine in a protic solvent, followed by reduction—due to its propensity to prematurely reduce the parent carbonyl [1]. STAB's tempered reactivity and excellent solubility in aprotic solvents like 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) allow the imine formation and reduction to occur simultaneously in a single reactor [1]. This eliminates intermediate isolation steps and reduces overall solvent consumption.

Evidence DimensionNumber of synthetic steps required
Target Compound Data1 step (One-pot direct reductive amination)
Comparator Or BaselineNaBH4 (2 steps: stepwise imine formation then reduction)
Quantified DifferenceReduction of unit operations from 2 steps to 1 step, eliminating intermediate isolation
ConditionsReductive amination of aldehydes/ketones

Consolidating the reaction into a single pot significantly improves throughput and reduces solvent procurement and disposal costs.

Pharmaceutical API Synthesis (C-N Bond Formation)

STAB is the premier choice for late-stage C-N bond formation in drug discovery and API manufacturing [1]. Its ability to selectively reduce iminium ions without affecting sensitive functional groups (e.g., nitro, cyano, or reducible C-C multiple bonds) makes it ideal for synthesizing complex polyheterocyclic structures and substituted piperazines.

Scale-Up Manufacturing of Alkylated Amines

For industrial-scale production of alkylated amines, STAB is prioritized over sodium cyanoborohydride due to its benign safety profile . The absence of cyanide in the waste stream eliminates the need for specialized HCN scrubbers and costly hazardous waste disposal protocols, making it the most cost-effective hydride for large-batch reductive aminations .

Reductive Amination in Aprotic Environments

When substrates are water-sensitive or incompatible with protic solvents like methanol, STAB is the optimal reagent[1]. Its high efficiency in solvents like 1,2-dichloroethane (DCE) and THF allows chemists to perform reductive aminations on substrates that would otherwise degrade or suffer from poor solubility under the conditions required by sodium borohydride[1].

UNII

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GHS Hazard Statements

Aggregated GHS information provided by 19 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (73.68%): Flammable solid [Danger Flammable solids];
H242 (73.68%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H260 (94.74%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (21.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (78.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H360 (94.74%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

56553-60-7

Dates

Last modified: 08-15-2023

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